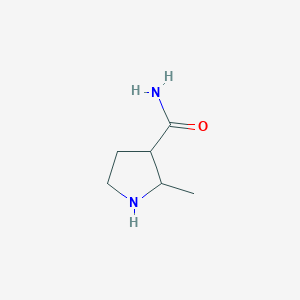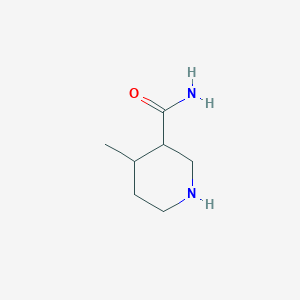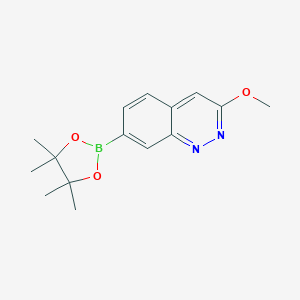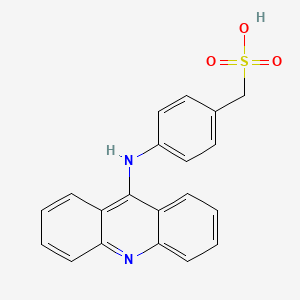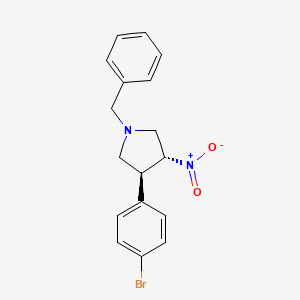
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolidine ring substituted with a benzyl group, a bromophenyl group, and a nitro group. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine typically involves multi-step organic reactions. One common approach is the use of a chiral auxiliary to control the stereochemistry of the pyrrolidine ring. The synthesis may start with the formation of the pyrrolidine ring, followed by the introduction of the benzyl, bromophenyl, and nitro groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Substitution: The benzyl group can be modified through electrophilic aromatic substitution reactions, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts alkylation reagents.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of substituted pyrrolidines.
Substitution: Formation of various benzyl-substituted derivatives.
科学研究应用
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the bromophenyl and benzyl groups can influence the compound’s binding affinity and specificity.
相似化合物的比较
Rel-(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine can be compared with other similar compounds, such as:
Rel-(3S,4R)-1-benzyl-3-(4-chlorophenyl)-4-nitropyrrolidine: Similar structure but with a chlorine atom instead of a bromine atom.
Rel-(3S,4R)-1-benzyl-3-(4-fluorophenyl)-4-nitropyrrolidine: Similar structure but with a fluorine atom instead of a bromine atom.
Rel-(3S,4R)-1-benzyl-3-(4-methylphenyl)-4-nitropyrrolidine: Similar structure but with a methyl group instead of a bromine atom.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the bromophenyl and nitro groups, which confer distinct chemical and biological properties.
属性
分子式 |
C17H17BrN2O2 |
|---|---|
分子量 |
361.2 g/mol |
IUPAC 名称 |
(3S,4R)-1-benzyl-3-(4-bromophenyl)-4-nitropyrrolidine |
InChI |
InChI=1S/C17H17BrN2O2/c18-15-8-6-14(7-9-15)16-11-19(12-17(16)20(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m1/s1 |
InChI 键 |
IILNFOQIYDOAQA-SJORKVTESA-N |
手性 SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
规范 SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


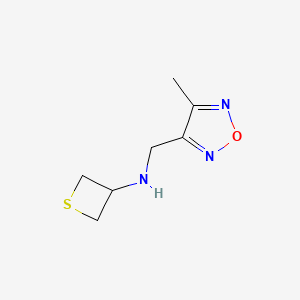
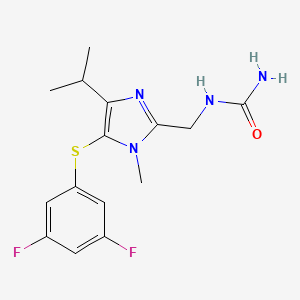
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)
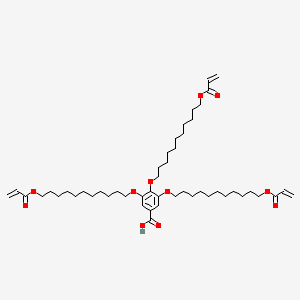
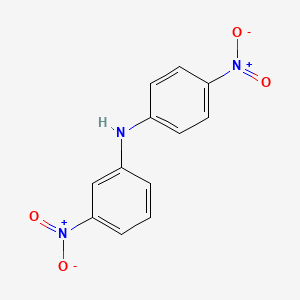
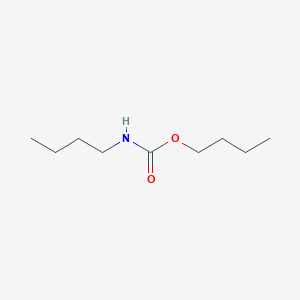
![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)
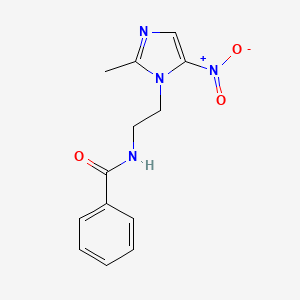
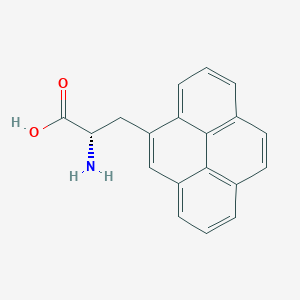
![N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea](/img/structure/B15218980.png)
